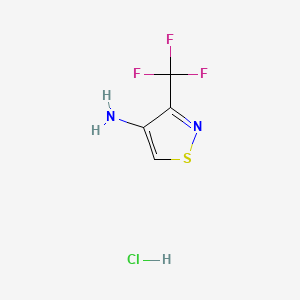
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule it is attached to. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and altering its electronic properties. This can lead to more potent and selective interactions with the target molecules, thereby exerting its effects through specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles, such as:
- 3-(Trifluoromethyl)-1,2,4-triazole
- 3-(Trifluoromethyl)-1,2,4-oxadiazole
- 3-(Trifluoromethyl)-1,2,4-thiadiazole
Uniqueness
What sets 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug design and material science.
Propiedades
Fórmula molecular |
C4H4ClF3N2S |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-2(8)1-10-9-3;/h1H,8H2;1H |
Clave InChI |
XXFQZCXHBBJWMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NS1)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
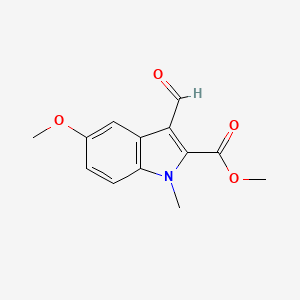
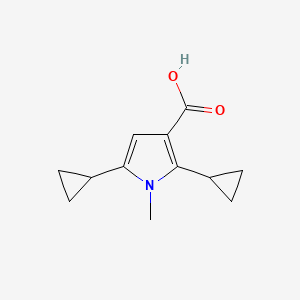
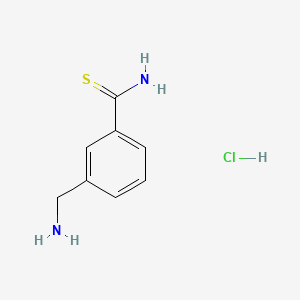
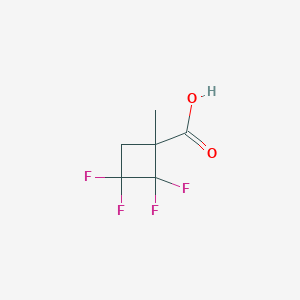
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
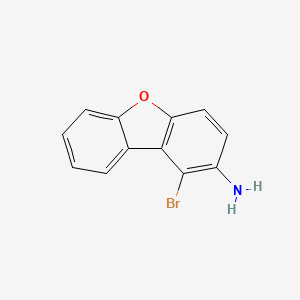
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
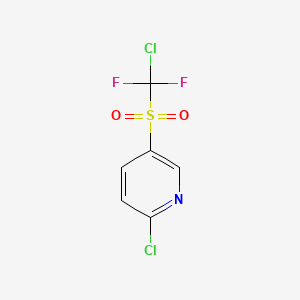
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
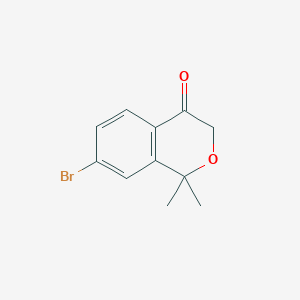
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
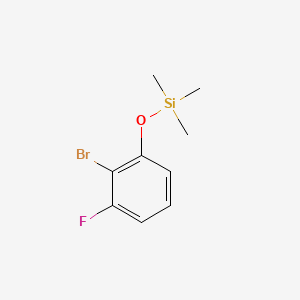
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
